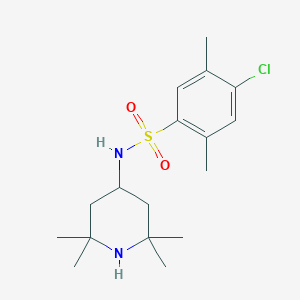![molecular formula C22H30N2O4S2 B245711 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B245711.png)
1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as BTP-2 and is widely used in scientific research as a potent and selective inhibitor of inositol trisphosphate receptors (IP3Rs). IP3Rs are intracellular calcium channels that play a critical role in various physiological processes such as cell signaling, muscle contraction, and neurotransmitter release.
Mecanismo De Acción
BTP-2 acts as a competitive inhibitor of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine by binding to the IP3-binding site on the receptor. This prevents the binding of IP3, which is the natural ligand of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine, and thus inhibits the release of calcium ions from the endoplasmic reticulum. This leads to a decrease in intracellular calcium concentration, which affects various physiological processes such as muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
BTP-2 has been shown to have several biochemical and physiological effects. It inhibits the release of calcium ions from the endoplasmic reticulum, which affects various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. BTP-2 has also been shown to block the growth and proliferation of cancer cells that rely on 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine for survival. Moreover, BTP-2 has been shown to regulate the autophagy process, which is critical for maintaining cellular homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTP-2 has several advantages for lab experiments. It is a potent and selective inhibitor of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine, which makes it a valuable tool for studying the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various physiological processes. Moreover, BTP-2 has been shown to be effective in blocking the growth and proliferation of cancer cells that rely on 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine for survival. However, BTP-2 has some limitations for lab experiments. It is relatively expensive compared to other inhibitors of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine, and its synthesis can be challenging. Moreover, BTP-2 has some off-target effects, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of BTP-2. One direction is to investigate the effects of BTP-2 on the regulation of autophagy in various cell types. Another direction is to develop more potent and selective inhibitors of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine that can overcome the limitations of BTP-2. Moreover, the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various pathological conditions such as neurodegenerative diseases and cancer needs to be further investigated using BTP-2 and other inhibitors of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine. Overall, BTP-2 is a valuable tool for studying the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various physiological processes and has the potential to lead to new insights into the regulation of intracellular calcium signaling.
Métodos De Síntesis
The synthesis of BTP-2 involves the reaction of piperazine with two equivalents of 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atoms by the piperazine nitrogen atoms, resulting in the formation of BTP-2. The yield of BTP-2 can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
BTP-2 is a valuable tool for studying the role of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine in various physiological processes. It has been used in numerous studies to investigate the effects of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine on calcium signaling, synaptic transmission, and muscle contraction. BTP-2 has also been shown to be effective in blocking the growth and proliferation of cancer cells that rely on 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine for survival. Moreover, BTP-2 has been used to study the effects of 1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine on the regulation of autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
Propiedades
Fórmula molecular |
C22H30N2O4S2 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
1,4-bis[(2,4,5-trimethylphenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C22H30N2O4S2/c1-15-11-19(5)21(13-17(15)3)29(25,26)23-7-9-24(10-8-23)30(27,28)22-14-18(4)16(2)12-20(22)6/h11-14H,7-10H2,1-6H3 |
Clave InChI |
IAUGDQYIDUAIFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)
![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)
![1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B245697.png)



![1-[(4-Butoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B245709.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245710.png)